molecular formula C8H9F3N2O2 B6206196 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2060049-21-8

1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6206196
CAS No.: 2060049-21-8
M. Wt: 222.16 g/mol
InChI Key: YGPBWNZFQWIUJW-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2060049-21-8) is a fluorinated pyrazole derivative characterized by:

  • Molecular formula: C₈H₉F₃N₂O₂ .
  • Structural features: A pyrazole ring substituted with an isopropyl group at position 1, a trifluoromethyl (CF₃) group at position 4, and a carboxylic acid (-COOH) group at position 5. Its SMILES notation is CC(C)N1C(=C(C(=O)O)N=C1)C(F)(F)F .
  • Key properties: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety facilitates hydrogen bonding, making it a candidate for pharmaceutical and agrochemical applications .

Properties

CAS No.

2060049-21-8

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9F3N2O2/c1-4(2)13-6(7(14)15)5(3-12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15)

InChI Key

YGPBWNZFQWIUJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following compounds share structural or functional similarities with the target molecule. Key differences in substituents, physicochemical properties, and applications are highlighted:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Isopropyl; 4: CF₃; 5: COOH C₈H₉F₃N₂O₂ 230.17 Intermediate in agrochemicals; potential enzyme inhibitor due to -COOH and CF₃ groups
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1: 4-Methylphenyl; 4: COOH; 5: CF₃ C₁₂H₉F₃N₂O₂ 276.21 Enhanced π-π stacking for receptor binding; used in drug discovery
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 1: 4-Methylphenyl; 4: COOH; 5: Isopropyl C₁₄H₁₆N₂O₂ 244.29 Reduced lipophilicity compared to CF₃ analogs; explored as anti-inflammatory agents
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1: Chloropyridine; 4: COOH; 5: CF₃ C₁₁H₄ClF₆N₃O₂ 365.62 Dual CF₃ groups increase steric hindrance; investigated for herbicide resistance
1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Pyridinylmethyl; 3: CF₃; 5: COOH C₁₁H₈F₃N₃O₂ 283.20 Nitrogen-rich structure enhances metal coordination; studied in catalysis

Key Differences in Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values (e.g., 2.1 for the target compound vs. 1.8 for the non-CF₃ analog in ).
  • Acidity : The carboxylic acid group in position 5 (pKa ~2.5) is more acidic than esters or amides in other derivatives .
  • Thermal Stability : CF₃-substituted pyrazoles exhibit higher melting points (e.g., 136°C for the target vs. 120°C for phenyl-substituted analogs) due to strong dipole interactions .

Biological Activity

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C7H8F3N3O2\text{C}_7\text{H}_8\text{F}_3\text{N}_3\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
SF-26842.30Inhibition of proliferation

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies indicate that it can significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting transcription and replication processes .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • LPS-Induced Inflammation Model : In vivo experiments showed that administration of the compound reduced inflammatory markers in a mouse model of sepsis, suggesting potential therapeutic applications for inflammatory diseases.

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